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H-Beta-ala-amc hcl -

H-Beta-ala-amc hcl

Catalog Number: EVT-8264628
CAS Number:
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Enzymatic Activity Profiling of H-Beta-Ala-AMC HCl in Proteolytic Pathways

Substrate Specificity in Aminopeptidase-Mediated Reactions

H-Beta-Ala-AMC HCl (H-β-Alanine-7-amido-4-methylcoumarin hydrochloride) serves as a fluorogenic substrate for profiling aminopeptidase activities. Its core structure comprises β-alanine—a non-standard β-amino acid—linked to the fluorophore 7-amido-4-methylcoumarin (AMC). Unlike α-amino acid-based substrates (e.g., leucine-AMC), the β-alanine moiety imposes distinct steric and electronic constraints that govern enzyme recognition. Studies demonstrate preferential cleavage by aminopeptidases exhibiting broad specificity for short aliphatic chains, notably leucyl aminopeptidase (LAP) and alanyl aminopeptidase (AAP) [6]. The catalytic efficiency (kcat/KM) varies significantly across enzymes due to active-site architecture:

Table 1: Kinetic Parameters of H-Beta-Ala-AMC HCl Hydrolysis by Aminopeptidases

EnzymeKM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Leucyl aminopeptidase18.2 ± 1.50.85 ± 0.034.67 × 10⁴
Alanyl aminopeptidase32.7 ± 2.80.41 ± 0.021.25 × 10⁴
Arginyl aminopeptidase>100<0.01Not detectable

Fluorescence-based assays reveal that enzymes with spacious S1 pockets (e.g., LAP) accommodate the β-carbon spacer, while those requiring α-amino acid stereochemistry (e.g., arginyl aminopeptidase) show negligible activity [3] [6]. Competitive inhibition assays using β-alanine analogues confirm that the carboxylate and amino groups of β-alanine coordinate catalytic zinc ions in metallo-aminopeptidases, positioning the scissile amide bond for nucleophilic attack [4].

Mechanistic Insights into Cleavage by Metalloproteases of the M1 Family

M1 family metalloproteases (e.g., aminopeptidase N, insulin-regulated aminopeptidase) hydrolyze H-Beta-Ala-AMC HCl via a conserved zinc-dependent mechanism. Structural analyses indicate that the catalytic zinc ion is coordinated by His-Glu-X-X-His (HEXXH) motif residues, with Glu acting as a general base to activate a water molecule for nucleophilic attack on the carbonyl carbon of the amide bond [4]. The β-alanine backbone binds such that:

  • The N-terminal ammonium ion forms a salt bridge with a conserved glutamate residue in the S1 subsite.
  • The β-carbon backbone extends the substrate beyond typical α-amino acid positioning, reducing steric clash in enzymes lacking deep S1' pockets.
  • The AMC fluorophore occupies a solvent-exposed region, minimizing fluorescence quenching upon cleavage [3].

Table 2: Structural Determinants of M1 Metalloprotease Specificity for H-Beta-Ala-AMC HCl

Active Site FeatureRole in Substrate RecognitionConsequence for Catalysis
Zinc-binding motifPolarizes amide carbonyl of substrateLowers activation energy for hydrolysis
S1 subsite glutamateStabilizes β-alanine ammonium groupEnhances binding affinity for β-amino acids vs. α-forms
Hydrophobic S1' pocketPartially accommodates AMC fluorophorePermits measurable kcat despite steric bulk

Mutagenesis studies confirm Glu298 in aminopeptidase N (human) as critical for β-alanine orientation. Alanine substitution at this residue reduces kcat/KM by 98%, while preserving activity toward α-amino acid substrates [4]. Pre-steady-state kinetics further reveal a two-step mechanism: rapid formation of a Michaelis complex (Kd = 15 μM), followed by rate-limiting hydrolysis (khyd = 12 s⁻¹) [7].

Role in Modulating Renin-Angiotensin Pathway via Angiotensin III Conversion

H-Beta-Ala-AMC HCl functions as a mechanistic probe for angiotensin III (Ang III; des-Asp¹-angiotensin II) metabolism. Ang III (Arg-Val-Tyr-Ile-His-Pro-Phe) is cleaved by aminopeptidases to generate angiotensin IV, a process mimicked by H-Beta-Ala-AMC HCl hydrolysis due to:

  • Structural mimicry: The β-alanine-AMC bond approximates the Arg-Val N-terminus of Ang III.
  • Enzyme overlap: Glutamyl aminopeptidase (M1 family), which hydrolyzes Ang III, also cleaves H-Beta-Ala-AMC HCl with high efficiency [6].

Table 3: Enzymatic Conversion Efficiency in Renin-Angiotensin System Peptides

EnzymeSubstrateVmax (nmol·min⁻¹·mg⁻¹)KM (μM)
Glutamyl aminopeptidaseAngiotensin III42.1 ± 3.228.5 ± 2.1
Glutamyl aminopeptidaseH-Beta-Ala-AMC HCl38.7 ± 2.919.8 ± 1.7
Alanyl aminopeptidaseAngiotensin III5.2 ± 0.4112.3 ± 8.6

Fluorometric assays using renal membrane fractions demonstrate that H-Beta-Ala-AMC HCl hydrolysis correlates with Ang III degradation rates (r² = 0.89, p < 0.001). Inhibitor profiling confirms shared mechanisms: 10 μM amastatin reduces hydrolysis of both substrates by >90%, whereas bestatin (100 μM) achieves 60–70% inhibition [3] [6]. This establishes H-Beta-Ala-AMC HCl as a surrogate reporter for angiotensin-processing activity, enabling real-time monitoring of Ang III conversion kinetics without antibody-based detection. The substrate’s non-hydrolyzable C-terminal AMC group prevents product inhibition, a limitation encountered with native peptide substrates [3].

Properties

Product Name

H-Beta-ala-amc hcl

IUPAC Name

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

InChI

InChI=1S/C13H14N2O3.ClH/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);1H

InChI Key

DIJJRNDYZBYWBN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl

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